
N-ethylethanamine;2-(tritylamino)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylethanamine;2-(tritylamino)pentanedioic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(tritylamino)pentanedioic acid typically involves a multi-step process. One common method includes the reaction of N-ethylethanamine with trityl chloride to form the tritylamino derivative. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylethanamine;2-(tritylamino)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the carboxylic acids may produce alcohols.
Applications De Recherche Scientifique
N-ethylethanamine;2-(tritylamino)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-ethylethanamine;2-(tritylamino)pentanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tritylamino group can interact with hydrophobic pockets in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: Similar in structure but lacks the tritylamino and pentanedioic acid groups.
N,N-Diethylamine: Another related compound with similar amine functionality.
Tritylamine: Contains the tritylamino group but lacks the ethyl and pentanedioic acid components.
Uniqueness
N-ethylethanamine;2-(tritylamino)pentanedioic acid is unique due to its combination of an ethylamine group, a tritylamino group, and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties that are not observed in simpler related compounds.
Propriétés
Formule moléculaire |
C32H45N3O4 |
|---|---|
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
N-ethylethanamine;2-(tritylamino)pentanedioic acid |
InChI |
InChI=1S/C24H23NO4.2C4H11N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2*1-3-5-4-2/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);2*5H,3-4H2,1-2H3 |
Clé InChI |
CHYMRJRXRHMDPH-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



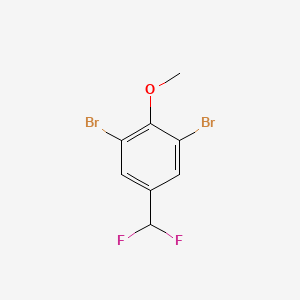
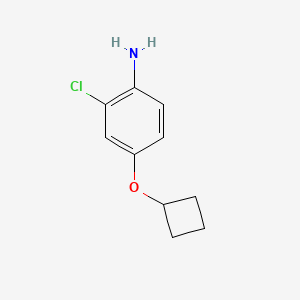


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
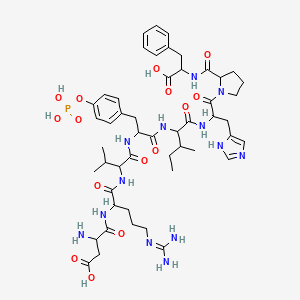
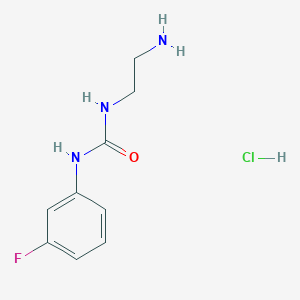

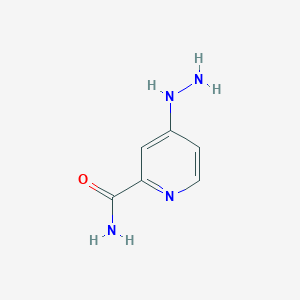
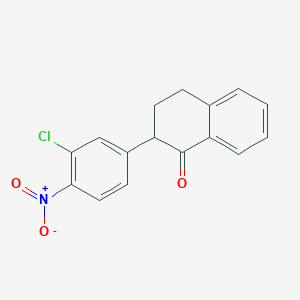
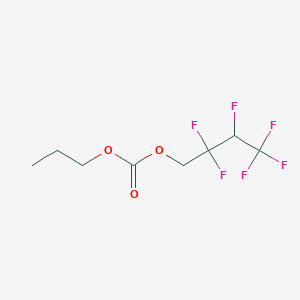

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
